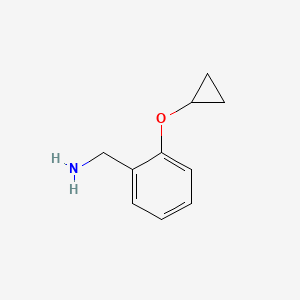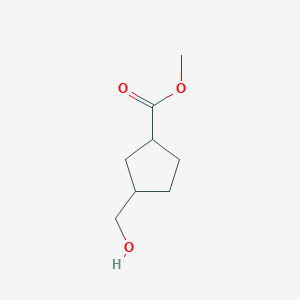
Methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate
Overview
Description
Methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Functionalization of Fused Cyclopentane Derivatives
Fused cyclopentane derivatives have been functionalized using hypervalent iodine reagents, demonstrating the potential for creating diverse molecular structures with cyclopentane derivatives (Moriarty et al., 1998).
Synthesis of Carbocyclic Nucleosides
Cyclopentane derivatives play a crucial role in the synthesis of carbocyclic nucleosides, which possess significant antiviral and antineoplastic activities. The chirospecific synthesis of key precursors for carbocyclic nucleosides, such as (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, highlights their importance in medicinal chemistry (Bergmeier et al., 1993).
Antitumor and Antibacterial Properties
Certain cyclopentane derivatives have been found to possess significant antitumor and antibacterial activities, as demonstrated by the synthesis and characterization of compounds like 5-Methylenecyclopentanone-3-carboxylic Acid, an isomer of sarkomycin (Umezawa & Kinoshita, 1957).
Isostere for Carboxylic Acid Group
Cyclopentane-1,3-diones, similar to cyclopentane derivatives, have been used as isosteres for the carboxylic acid functional group in drug design, particularly in thromboxane A(2) receptor antagonists (Ballatore et al., 2011).
Synthesis of Fatty Acid Monomers
Cyclopentane derivatives have applications in the synthesis of cyclic fatty acid monomers, important in the field of lipid chemistry (Vatèla et al., 1988).
Organic Synthesis and Reactions
Cyclopentane derivatives have been used as platforms for enantioselective reactions, showcasing their utility in organic synthesis (Selvaraj et al., 2014).
Anticancer Drug Development
Organotin(IV) complexes with amino acetate functionalized Schiff base, involving cyclopentane derivatives, have shown promise as anticancer drugs in in vitro cytotoxicity studies (Basu Baul et al., 2009).
Thermodynamic Studies
Cyclopentane derivatives have been studied for their thermodynamic properties, providing valuable data for chemical engineering and material science applications (McCullough et al., 1959).
Synthesis of Carbocyclic Analogues
Research on the synthesis of new carbocyclic analogues of nucleosides, utilizing cyclopentane derivatives, contributes to the development of novel biological compounds (Agrofoglio et al., 1994).
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZTZFHLMOJRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


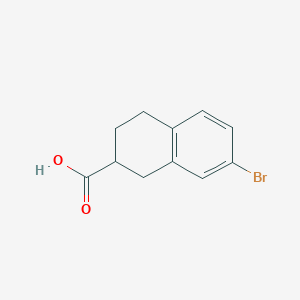
![Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B7965325.png)
![1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane](/img/structure/B7965327.png)
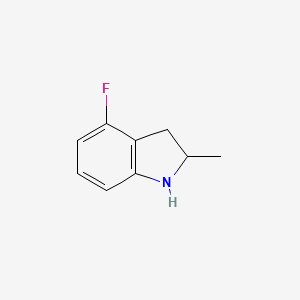


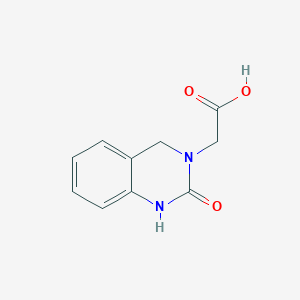
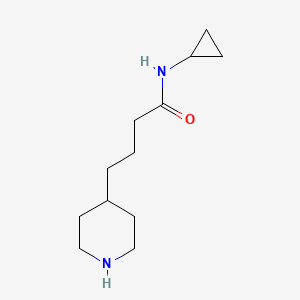
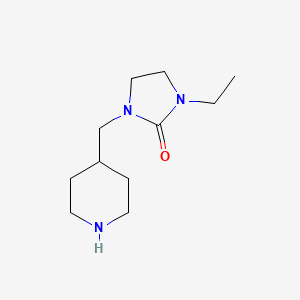
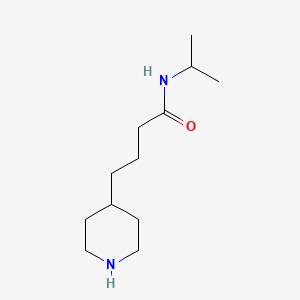
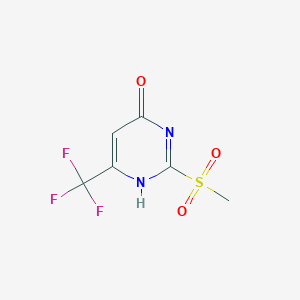
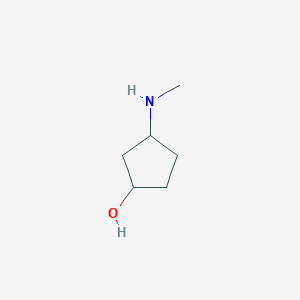
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B7965393.png)
